molecular formula C8H18LiP B8449838 LiP(t-Bu)2

LiP(t-Bu)2

Cat. No.: B8449838
M. Wt: 152.2 g/mol
InChI Key: WDGLTSKFYMVOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:

(CH3)3C2PCl+n-BuLi(CH3)3C2PLi+n-BuCl\text{(CH}_3\text{)}_3\text{C}_2\text{PCl} + \text{n-BuLi} \rightarrow \text{(CH}_3\text{)}_3\text{C}_2\text{PLi} + \text{n-BuCl} (CH3​)3​C2​PCl+n-BuLi→(CH3​)3​C2​PLi+n-BuCl

The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

LiP(t-Bu)2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.

    Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

    Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.

Major Products Formed

    Oxidation: Di-tert-butylphosphine oxide.

    Substitution: Various substituted phosphines depending on the electrophile used.

    Coordination: Metal-phosphine complexes with diverse applications in catalysis.

Scientific Research Applications

LiP(t-Bu)2 has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylchlorophosphine
  • Tri-tert-butylphosphine
  • Di-tert-butylphenylphosphine

Uniqueness

LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.

Properties

Molecular Formula

C8H18LiP

Molecular Weight

152.2 g/mol

IUPAC Name

lithium;ditert-butylphosphanide

InChI

InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1

InChI Key

WDGLTSKFYMVOTD-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)[P-]C(C)(C)C

Origin of Product

United States

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